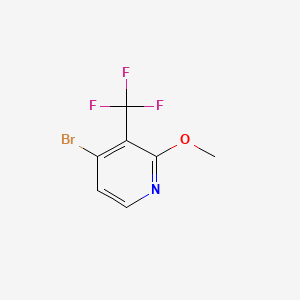

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methoxy, and trifluoromethyl groups in its structure makes it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale vapor-phase reactions with transition metal-based catalysts such as iron fluoride at high temperatures (>300°C) . This method allows for efficient production of the compound in good yields.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Iron Fluoride: Used in vapor-phase reactions for industrial synthesis.

Lithium Diisopropylamide (LDA): Used for regioselective deprotonation at specific positions on the pyridine ring.

Major Products Formed

Substituted Pyridines: Formed through substitution reactions.

Aldehydes and Acids: Formed through oxidation of the methoxy group.

Complex Molecules: Formed through coupling reactions involving the trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities due to the presence of the trifluoromethyl group.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The bromine and methoxy groups also contribute to the compound’s reactivity and binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.

4-Bromo-2-methoxypyridine: Similar structure but lacks the trifluoromethyl group.

3-(Trifluoromethyl)pyridine: Similar structure but lacks both the bromine and methoxy groups.

Uniqueness

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the combination of bromine, methoxy, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and industrial applications.

Biologische Aktivität

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique combination of halogen and functional groups, exhibits significant potential in medicinal chemistry, particularly in enzyme interactions and cellular effects.

- Molecular Formula : C₇H₅BrF₃N₀

- Molecular Weight : 256.02 g/mol

- Structural Characteristics : The presence of a bromine atom, a methoxy group, and a trifluoromethyl group contributes to its reactivity and biological properties.

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity. For example, it can serve as a substrate in palladium-catalyzed α-arylation reactions, indicating its utility in synthetic organic chemistry. The compound's ability to form covalent bonds with enzyme active sites is crucial for its mechanism of action, which can lead to either enzyme inhibition or activation depending on the specific interactions.

Cellular Effects

The biological activity of this compound extends to cellular processes. It has been noted to affect cell signaling pathways, gene expression, and cellular metabolism. However, caution is warranted as it may also cause skin and eye irritation, as well as respiratory issues, hinting at potential toxicity. Understanding these effects is essential for evaluating its therapeutic potential.

At the molecular level, the compound's interactions with biomolecules are mediated through specific binding mechanisms. The electrophilic nature of the bromine atom and the electron-withdrawing effects of the trifluoromethyl group enhance its reactivity, allowing it to engage in hydrogen bonding or π-stacking interactions with various biological targets. This specificity in binding can lead to significant biological outcomes.

Anticancer Potential

Pyridine derivatives have also been investigated for their anticancer activities. For instance, compounds with similar frameworks have shown moderate cytotoxicity against various cancer cell lines while exhibiting limited toxicity towards noncancerous cells . This selectivity is crucial for developing effective cancer therapies. Further studies on this compound could elucidate its potential as an anticancer agent.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate in palladium-catalyzed reactions; potential DPP-4 inhibition. |

| Cellular Effects | Influences cell signaling and gene expression; potential irritant. |

| Antidiabetic | Structural similarity suggests potential DPP-4 inhibition. |

| Anticancer | Moderate cytotoxicity against cancer cells; selectivity towards noncancerous cells. |

Eigenschaften

IUPAC Name |

4-bromo-2-methoxy-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)4(8)2-3-12-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDGJXAUBAXREY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.